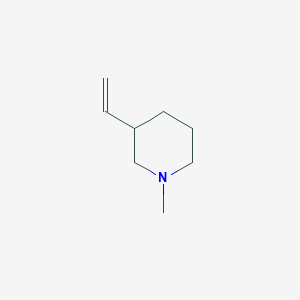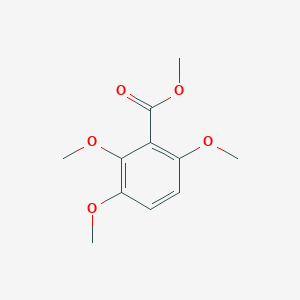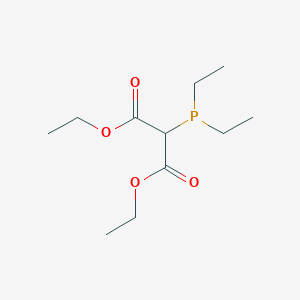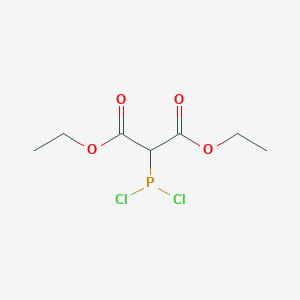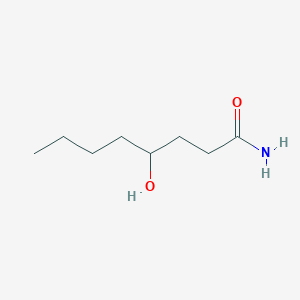
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is an organophosphorus compound characterized by a benzodioxaphosphole ring system substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 4-ethylphenylphosphonic dichloride with catechol under basic conditions. The reaction proceeds through the formation of a phosphorochloridate intermediate, which subsequently cyclizes to form the benzodioxaphosphole ring system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Reduction: Phosphines and phosphine derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s phosphorus atom can form coordination complexes with metal ions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-1,3,2-benzodioxaphosphole: Similar structure but lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
59348-40-2 |
|---|---|
Molecular Formula |
C14H13O2P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H13O2P/c1-2-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)16-17/h3-10H,2H2,1H3 |
InChI Key |
RSRDRPBTHJWFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)P2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
